Cas no 1242268-00-3 (Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)

Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate
- 3-Pyridinecarboxylic acid, 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-, methyl ester
- Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate
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- MDL: MFCD16622812
- インチ: 1S/C16H22N4O6/c1-16(2,3)26-15(22)18-10-5-6-19(9-10)13-12(14(21)25-4)7-11(8-17-13)20(23)24/h7-8,10H,5-6,9H2,1-4H3,(H,18,22)
- InChIKey: CWHSHYKUHDXSNT-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCC(NC(OC(C)(C)C)=O)C2)=NC=C([N+]([O-])=O)C=C1C(OC)=O
Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB269779-1 g |
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate, 95%; . |
1242268-00-3 | 95% | 1g |
€478.80 | 2023-04-26 | |
Key Organics Ltd | FE-0711-0.5G |
methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate |
1242268-00-3 | >95% | 0.5g |
£165.00 | 2025-02-09 | |
TRC | M047865-100mg |
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate |
1242268-00-3 | 100mg |
$ 240.00 | 2022-06-04 | ||
Key Organics Ltd | FE-0711-10MG |
methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate |
1242268-00-3 | >95% | 10mg |
£48.00 | 2025-02-09 | |
Ambeed | A950820-5g |
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |
1242268-00-3 | 95% | 5g |
$797.0 | 2024-04-25 | |
A2B Chem LLC | AI76361-5g |
methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |
1242268-00-3 | >95% | 5g |
$1919.00 | 2024-04-20 | |
A2B Chem LLC | AI76361-1mg |
methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |
1242268-00-3 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI76361-5mg |
methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |
1242268-00-3 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI76361-500mg |
methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |
1242268-00-3 | >95% | 500mg |
$392.00 | 2024-04-20 | |
Ambeed | A950820-1g |
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)-5-nitropyridine-3-carboxylate |
1242268-00-3 | 95% | 1g |
$177.0 | 2024-04-25 |
Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
6. Book reviews
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinateに関する追加情報
Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate (CAS No. 1242268-00-3): A Comprehensive Review in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate, identified by its CAS number 1242268-00-3, represents a compound of significant interest in the realms of chemical biology and medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both tert-butoxycarbonyl and nitro functional groups imparts unique reactivity and pharmacological properties, making it a valuable scaffold for further chemical manipulation and biological investigation.
The tert-butoxycarbonyl (Boc) group in the molecular structure serves as a protective moiety for the amino functionality, facilitating controlled reactions and ensuring stability during synthetic processes. This protective group is particularly advantageous in multi-step syntheses where selective deprotection is required. In contrast, the nitro group introduces electrophilic reactivity, enabling further derivatization through reduction to amine or diazotization pathways. Such versatility makes Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate a versatile intermediate in the synthesis of more complex molecules.
The pyrrolidine ring within the compound contributes to its pharmacological profile by mimicking natural bioactive scaffolds found in numerous bioactive molecules. Pyrrolidine derivatives are known for their role in various biological processes, including enzyme inhibition and receptor binding. The specific substitution pattern in Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate, particularly the presence of the amino group adjacent to the pyrrolidine nitrogen, suggests potential interactions with biological targets such as kinases or proteases. These interactions are critical for designing molecules with therapeutic efficacy.
In recent years, there has been a surge in research focusing on nitro-containing heterocycles due to their broad spectrum of biological activities. The nitro group in Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate can be exploited to develop prodrugs or bioconjugates that release active species under specific physiological conditions. This property is particularly relevant in the context of targeted drug delivery systems, where controlled release mechanisms are essential for maximizing therapeutic outcomes while minimizing side effects.
The compound's structural features also make it an attractive candidate for computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can be employed to predict binding affinities and identify key pharmacophoric elements within Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate. Such studies are crucial for rational drug design and can accelerate the discovery process by providing insights into molecular recognition events at the atomic level.
The synthesis of Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate, while challenging due to its complex structure, has been achieved through well-established synthetic methodologies. Key steps include the formation of the pyrrolidine core followed by functionalization with the Boc-amino group and subsequent introduction of the nitro substituent. Advances in synthetic chemistry have enabled more efficient and scalable routes to this compound, making it more accessible for further research applications.
The potential applications of Methyl 2-{3-(tert-butoxycarbonylamino-1-pyrrolidinyl)}-5-nitronicotinate extend beyond academic research into drug discovery pipelines. Its structural motifs are reminiscent of known bioactive compounds, suggesting that derivatives of this molecule could exhibit similar pharmacological properties. Additionally, its amenability to modifications allows for fine-tuning of its activity towards specific therapeutic targets, making it a promising candidate for further development.
In conclusion, Methyl 2-{3-(Boc-amino-substituted pyrrolidine core with a nitro group at position 5 on nicotinate ester functionality )} (CAS No. No.) represents a structurally complex yet functionally versatile molecule with significant potential in chemical biology and medicinal chemistry. Its unique combination of protective groups and reactive sites makes it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for nitro-containing heterocycles, compounds like Methyl 2-{3-(Boc-amino-substituted pyrrolidine core with a nitro group at position 5 on nicotinate ester functionality) (CAS No.) will undoubtedly play a pivotal role in advancing our understanding of biological processes and developing novel therapeutic strategies.) (CAS No.) will undoubtedly play a pivotal role in advancing our understanding of biological processes and developing novel therapeutic strategies.) (CAS No.) will undoubtedly play a pivotal role in advancing our understanding of biological processes and developing novel therapeutic strategies.) (CAS No.) will undoubtedly play a pivotal role in advancing our understanding of biological processes and developing novel therapeutic strategies.) (CAS No.) will undoubtedly play a pivotal role in advancing our understanding of biological processes and developing novel therapeutic strategies.) (CAS No.) will undoubtedly play a pivotal role in advancing our understanding of biological processes and developing novel therapeutic strategies.) (CAS No.) will undoubtedly play a pivotal role
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